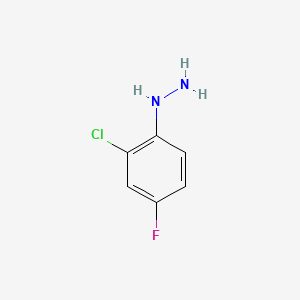

(2-Chloro-4-fluorophenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGERBEFFJDZVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119452-65-2 | |

| Record name | (2-chloro-4-fluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-4-fluorophenyl)hydrazine chemical properties and solubility data

An In-Depth Technical Guide to (2-Chloro-4-fluorophenyl)hydrazine: Chemical Properties and Solubility Profile

Introduction

This compound is a halogenated aromatic hydrazine derivative. Compounds of this class are pivotal building blocks in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Their utility stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing complex heterocyclic systems, such as indoles via Fischer indole synthesis, pyrazoles, and other nitrogen-containing scaffolds of medicinal interest.[1][2] The specific substitution pattern of chlorine and fluorine on the phenyl ring modulates the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery and development professionals.

This technical guide provides a consolidated overview of the known chemical properties and solubility characteristics of this compound and its commonly used hydrochloride salt. Recognizing that comprehensive data for this specific isomer is not extensively documented in publicly accessible literature, this document also serves as a practical manual, offering field-proven experimental protocols for researchers to determine key properties like solubility in their own laboratory settings. As a Senior Application Scientist, the focus is not merely on presenting data, but on explaining the causality behind experimental choices and providing a framework for robust scientific investigation.

Chemical Structure and Identifiers

The molecular structure of this compound is foundational to understanding its chemical behavior. The presence of an electron-withdrawing chlorine atom and a highly electronegative fluorine atom on the aromatic ring significantly influences the nucleophilicity of the hydrazine group. The compound is most frequently supplied and used as a hydrochloride salt to improve its stability and handling characteristics.

Caption: Chemical structures of the free base and hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | This compound (Free Base) | This compound HCl |

| IUPAC Name | This compound | This compound;hydrochloride |

| CAS Number | 119452-65-2[3] | 497959-29-2[4] |

| Molecular Formula | C₆H₆ClFN₂[3][5] | C₆H₇Cl₂FN₂[4][6] |

| Molecular Weight | 160.58 g/mol [3] | 197.04 g/mol [4][6] |

| InChI Key | QGERBEFFJDZVKR-UHFFFAOYSA-N[3] | Not readily available |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)NN[5] | C1=CC(=C(C=C1F)Cl)NN.Cl |

Physicochemical Properties

The physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and formulation strategies. While extensive peer-reviewed data for this specific isomer is limited, the following table summarizes key properties gathered from chemical supplier databases.

Table 2: Core Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Physical Appearance | Pale tan solid (for the related 4-chloro-2-fluoro isomer) | Crystalline powder | [7] |

| Melting Point | 57-63 °C (for the related 4-chloro-2-fluoro isomer) | Data not available; salts often decompose | [7] |

| Boiling Point | 226.8 °C at 760 mmHg (Predicted) | Not applicable (decomposes) | [4] |

| Predicted XlogP | 1.9[5] | Not applicable | [5] |

Note: Researchers should consider these values as estimates. It is imperative to verify these properties on the specific batch of material being used via techniques such as Differential Scanning Calorimetry (DSC) for melting point and visual inspection.

Solubility Profile

Solubility is a critical parameter for any compound intended for use in drug development or as a synthetic reagent. It dictates the choice of solvent for reactions, extractions, and purifications, and is a key determinant of bioavailability in pharmacological studies.

Specific quantitative solubility data for this compound is not widely published. However, based on its structure—a moderately polar aromatic compound—and data from analogous structures, a qualitative profile can be inferred. The hydrochloride salt form is produced specifically to enhance aqueous solubility compared to the free base.[8]

Table 3: Predicted Qualitative Solubility

| Solvent | Predicted Solubility of Free Base | Predicted Solubility of HCl Salt | Rationale |

| Water | Sparingly soluble to insoluble | Soluble to moderately soluble | The salt form introduces ionic character, improving interaction with polar water molecules.[8][9] |

| Methanol / Ethanol | Soluble | Soluble | Polar protic solvents capable of hydrogen bonding with the hydrazine moiety. |

| Acetone | Soluble | Sparingly soluble | Polar aprotic solvent; good for dissolving the free base but less effective for the ionic salt. |

| Dichloromethane (DCM) | Soluble | Insoluble | Nonpolar organic solvent, effective for dissolving the neutral free base. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Liberating the Free Base from its Hydrochloride Salt

For reactions requiring the neutral hydrazine, the free base can be readily liberated from the more stable hydrochloride salt. This is a crucial step, as the nucleophilicity of the hydrazine is masked in its protonated salt form.

Protocol:

-

Dissolve or suspend this compound hydrochloride in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Add an aqueous solution of a mild base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).

-

Stir the biphasic mixture vigorously for 15-30 minutes.[7] The organic layer should become clear as the free base dissolves.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine to remove residual base and water.

-

Dry the organic phase over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the free base, which should be used promptly or stored under an inert atmosphere.[7]

Experimental Protocol: Determining Aqueous Solubility

Given the absence of published data, determining the solubility of a new batch of this compound HCl is a foundational task. The isothermal shake-flask method is a reliable and widely accepted standard for this purpose.

Principle: An excess amount of the solid is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

This compound HCl

-

Type I (ultrapure) water

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound HCl to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of water.

-

Equilibration: Add a precise volume of water to the vial. Seal the vial tightly.

-

Agitation: Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. The time is critical to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean vial. This step is crucial to remove all undissolved microparticulates.

-

Dilution: Accurately dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Safety and Handling

ALWAYS consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Potential Hazards (based on analogous compounds):

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6][15]

-

Irritation: Causes skin irritation and serious eye irritation.[6][15] May cause respiratory irritation.[6]

-

Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[11][13] Handle as a substance with potential long-term health effects.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: Wear a flame-retardant lab coat.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Conclusion

This compound is a valuable synthetic intermediate whose full potential is realized through a clear understanding of its fundamental properties. This guide consolidates the available chemical data, highlighting the distinction between the free base and its hydrochloride salt. More importantly, it addresses the current gap in public literature by providing researchers with a robust, step-by-step protocol for determining a critical parameter—solubility. By integrating established methodologies with practical handling advice, this document empowers scientists and drug development professionals to confidently and safely incorporate this versatile building block into their research endeavors.

References

-

LookChem. (n.d.). 2-Chloro-4-fluorophenylhydrazine hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluorophenyl hydrazine. Retrieved from [Link]

-

TJK Speciality N Fine Chemicals. (n.d.). 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6ClFN2). Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated hydrazones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

- Google Patents. (2008). CN101143836A - Preparation method for 4-fluorophenylhydrazine.

Sources

- 1. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. 2-Chloro-4-fluorophenylhydrazine | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. PubChemLite - this compound (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Chloro-4-fluorophenylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. prepchem.com [prepchem.com]

- 8. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]

- 9. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. CAS 1073-69-4: (4-Chlorophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. riccachemical.com [riccachemical.com]

- 14. nj.gov [nj.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

The Versatility of (2-Chloro-4-fluorophenyl)hydrazine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of Halogenated Hydrazines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties. (2-Chloro-4-fluorophenyl)hydrazine is a prime example of a versatile building block that leverages the unique electronic properties of these halogens to enable the synthesis of a diverse array of bioactive molecules. Its utility is most prominently showcased in the construction of heterocyclic systems, which form the core of many therapeutic agents. The presence of both a chloro and a fluoro substituent on the phenyl ring provides a unique combination of lipophilicity, metabolic stability, and electronic modulation that can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.[1]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of indole and pyrazole derivatives, two classes of heterocycles with profound significance in drug discovery. Furthermore, we will examine the biological activities of compounds derived from this versatile precursor, with a particular focus on their potential as anticancer and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this compound in their quest for novel therapeutics.

Core Synthetic Applications: Building Biologically Relevant Scaffolds

The reactivity of the hydrazine moiety in this compound makes it a valuable synthon for the construction of nitrogen-containing heterocycles. Two of the most important classes of compounds synthesized from this precursor are indoles and pyrazoles.

The Fischer Indole Synthesis: A Gateway to Potent Bioactive Indoles

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, a privileged scaffold in numerous natural products and pharmaceuticals.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[2] this compound serves as an excellent starting material for this transformation, leading to the formation of 6-chloro-4-fluoro-substituted indoles.

The general mechanism of the Fischer indole synthesis is a multi-step process that begins with the formation of the phenylhydrazone, followed by tautomerization to an enamine intermediate. A key[4][4]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after cyclization and elimination of ammonia, yields the aromatic indole ring.[2][5]

Sources

A Technical Guide to the Synthesis of Fluorinated Indoles Using (2-Chloro-4-fluorophenyl)hydrazine

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis of fluorinated indoles, with a specific focus on the versatile and efficient Fischer indole synthesis utilizing (2-Chloro-4-fluorophenyl)hydrazine as a key starting material. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and insights into the application of these valuable compounds in drug discovery. We will delve into the mechanistic nuances of the Fischer indole synthesis, the impact of substituents on the reaction's outcome, and provide detailed methodologies for the preparation and characterization of 7-chloro-5-fluoroindole derivatives.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of fluorine atoms into the indole ring system can dramatically enhance a molecule's therapeutic potential.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to significant improvements in:

-

Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often increasing a drug's in vivo half-life.

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes and improve oral bioavailability.

-

Binding Affinity: The unique electronic properties of fluorine can facilitate stronger interactions with target proteins through various non-covalent interactions, thereby boosting the compound's potency.

The use of this compound as a precursor allows for the synthesis of indoles with a specific substitution pattern, namely a chlorine atom at the 7-position and a fluorine atom at the 5-position. This substitution pattern is of particular interest in the development of novel therapeutic agents, including treatments for cancer and infectious diseases.[3]

The Fischer Indole Synthesis: A Powerful Tool for Indole Ring Formation

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[1][4]

General Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[4][6]

-

Hydrazone Formation: The reaction commences with the condensation of this compound with a carbonyl compound (an aldehyde or ketone) to form the corresponding phenylhydrazone. This step is typically acid-catalyzed.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to its ene-hydrazine isomer.

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, forming a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia leads to the formation of the stable, aromatic indole ring.

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[6]

The Role of Substituents on the Phenylhydrazine Ring

The electronic nature of the substituents on the phenylhydrazine ring can significantly influence the course of the Fischer indole synthesis. Electron-withdrawing groups, such as the chloro and fluoro groups in this compound, can impact the reaction in several ways:

-

Reactivity: Electron-withdrawing groups can decrease the nucleophilicity of the hydrazine, potentially slowing down the initial hydrazone formation. However, they can also influence the acidity of the N-H protons and the stability of the intermediates in the subsequent steps.[8]

-

Regioselectivity: In cases where the phenylhydrazine is meta-substituted, the position of the substituent can direct the cyclization to one of the two possible ortho positions. For this compound, the cyclization is directed to the position ortho to the amino group and para to the fluorine atom, leading to the formation of 7-chloro-5-fluoroindoles. Computational studies have shown that electron-withdrawing groups can disfavor certain rearrangement pathways, leading to high regioselectivity.[7]

Experimental Protocols

The following sections provide a detailed, representative protocol for the synthesis of a 7-chloro-5-fluoroindole derivative and a summary of expected yields with various carbonyl compounds.

Synthesis of 7-Chloro-5-fluoro-1H-indole-2-carboxylic acid

This protocol describes the synthesis of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid from this compound and pyruvic acid.

Workflow Diagram:

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. rjptonline.org [rjptonline.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

(2-Chloro-4-fluorophenyl)hydrazine: A Cornerstone Intermediate in the Synthesis of Advanced Agrochemicals

An In-depth Technical Guide

Abstract

In the landscape of modern crop protection, the strategic incorporation of halogenated moieties, particularly fluorine, into active ingredients has become a paramount strategy for enhancing efficacy, metabolic stability, and target specificity.[1][2] (2-Chloro-4-fluorophenyl)hydrazine has emerged as a pivotal precursor and versatile building block in this domain.[3] Its unique substitution pattern—featuring both chlorine and fluorine atoms on the phenyl ring—provides a distinct electronic and steric profile that is leveraged in the synthesis of high-value agrochemical scaffolds. This technical guide provides an in-depth exploration of the role of this compound, focusing on its application in the synthesis of critical agrochemical classes such as pyrazoles and indoles. We will dissect the underlying chemical principles, provide validated experimental protocols, and explain the causality behind methodological choices, offering researchers and development professionals a comprehensive resource for leveraging this key intermediate.

The Strategic Importance of this compound

This compound is a substituted arylhydrazine that serves as a high-value intermediate in organic synthesis.[3][4] The presence of fluorine, the most electronegative element, can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability.[1][2] These modifications often lead to enhanced biological activity by improving transport to the target site and optimizing binding interactions with receptors or enzymes. The additional chloro-substituent further modulates the electronic landscape of the aromatic ring, providing another lever for fine-tuning the properties of the final agrochemical product.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 497959-29-2 (for HCl salt) | [3] |

| Molecular Formula | C₆H₆ClFN₂ (base) | [5] |

| Molecular Weight | 160.58 g/mol (base) | [4] |

| Appearance | Typically a solid powder | [6] |

| Primary Application | Intermediate for agrochemicals and pharmaceuticals | [3][6] |

The synthetic utility of this compound is primarily derived from the reactivity of the hydrazine (-NHNH₂) functional group, which is a potent nucleophile and a key participant in cyclization reactions that form stable heterocyclic cores.

Core Synthetic Application I: Synthesis of Fluorinated Pyrazoles

Pyrazoles and their derivatives represent a critically important class of heterocyclic compounds in the agrochemical industry, exhibiting potent fungicidal, insecticidal, and herbicidal activities.[7][8] The synthesis of the pyrazole ring is often achieved through the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound.

The use of this compound allows for the direct incorporation of the 2-chloro-4-fluorophenyl moiety onto the pyrazole nitrogen, a common structural motif in modern pesticides.

Workflow: Pyrazole Synthesis via Hydrazine Condensation

The following diagram illustrates the general workflow for synthesizing a 1-(2-chloro-4-fluorophenyl)-pyrazole derivative from this compound and a generic 1,3-dicarbonyl compound.

Sources

- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. wentao.lookchem.com [wentao.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. Page loading... [guidechem.com]

- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Microwave-Assisted Heterocycle Synthesis using (2-Chloro-4-fluorophenyl)hydrazine

Abstract & Scope

This technical guide details the optimized protocols for utilizing (2-Chloro-4-fluorophenyl)hydrazine (CAS: 2267-25-6) in microwave-assisted organic synthesis (MAOS). This specific hydrazine derivative is a "privileged structure" in medicinal chemistry; the ortho-chloro and para-fluoro substitution pattern modulates metabolic stability and lipophilicity while providing a handle for further functionalization.

We focus on two high-value transformations:

-

Regioselective Pyrazole Synthesis: Condensation with 1,3-dicarbonyls.

-

Fischer Indole Synthesis: The synthesis of 2,3-disubstituted indoles via [3,3]-sigmatropic rearrangement.

Why Microwave? Thermal condensation of electron-deficient aryl hydrazines often requires prolonged reflux (12–24 h) due to reduced nucleophilicity of the hydrazine nitrogen. Microwave irradiation accelerates these rate-limiting steps to 5–20 minutes, significantly suppressing oxidative degradation side products.

Safety & Handling (Critical)

Hazard Class: Aryl hydrazines are suspected carcinogens and acute toxins. Microwave Safety:

-

Pressure Risks: Reactions in ethanol/acetic acid can generate internal pressures of 10–15 bar at 150°C. Use only certified borosilicate glass microwave vials with resealable septa.

-

Exotherms: The initial mixing of hydrazine with carbonyls is exothermic. Always mix reagents at room temperature in an open vessel before sealing and irradiating.

-

Salt vs. Free Base: This protocol recommends using the hydrochloride salt of the hydrazine. The free base is unstable to oxidation (turning dark red/brown). If using the salt, an equivalent of base (e.g., NaOAc or Et3N) is required in situ.

Application I: Regioselective Pyrazole Synthesis

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib analogs). The challenge with this compound is regioselectivity when reacting with non-symmetrical 1,3-diketones.

Reaction Mechanism & Regiochemistry

The reaction proceeds via an initial hydrazone formation followed by cyclodehydration. The electron-withdrawing nature of the 2-Cl and 4-F substituents reduces the nucleophilicity of the terminal nitrogen (

Standard Protocol

Target: Synthesis of 1-(2-chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.

| Reagent | Equiv.[1][2] | Amount (mmol) | Role |

| This compound HCl | 1.0 | 1.0 mmol (197 mg) | Core Scaffold |

| Acetylacetone (2,4-Pentanedione) | 1.2 | 1.2 mmol (123 µL) | Electrophile |

| Sodium Acetate (NaOAc) | 1.0 | 1.0 mmol (82 mg) | Base (HCl scavenger) |

| Ethanol (EtOH) | N/A | 3.0 mL | Solvent (High tan |

| Acetic Acid (AcOH) | 0.5 | 0.5 mmol (Catalytic) | Catalyst |

Step-by-Step Procedure:

-

Preparation: In a 5 mL microwave vial, add the hydrazine hydrochloride and NaOAc.

-

Solvation: Add EtOH and stir for 1 minute until a partial suspension forms.

-

Addition: Add Acetylacetone followed by catalytic AcOH. Cap the vial immediately.

-

Irradiation:

-

Temperature: 140 °C

-

Time: 10 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Workup: Cool to 50°C. Pour the mixture into ice-water (20 mL). The product usually precipitates as a solid. Filter and wash with cold water.[1]

-

Purification: Recrystallize from EtOH/Water (9:1) if necessary.

Optimization for Non-Symmetrical Diketones

When reacting with benzoylacetone (Ph-CO-CH2-CO-Me), two isomers are possible.

-

Insight: The more nucleophilic nitrogen (

, adjacent to the aryl ring) attacks the most reactive carbonyl. However, steric hindrance from the ortho-chloro group often directs the -

Control: To reverse selectivity, use Trifluoroethanol (TFE) as the solvent.[3] Hydrogen bonding between TFE and the carbonyls can alter electrophilicity.

Application II: Fischer Indole Synthesis

This reaction constructs the indole core, essential for serotonin receptor antagonists.

Protocol: Synthesis of Tetrahydrocarbazole Derivative

Reaction: this compound + Cyclohexanone.

| Reagent | Equiv.[1][2] | Role |

| Hydrazine HCl | 1.0 | Substrate |

| Cyclohexanone | 1.2 | Ketone Source |

| Sulfuric Acid (4% in Water) | N/A | Solvent & Catalyst |

Note: Aqueous acid is preferred over acetic acid here to drive the precipitation of the hydrophobic indole product.

Step-by-Step Procedure:

-

Setup: Suspend hydrazine HCl (1 mmol) in 4 mL of 4% aqueous H2SO4 in a 10 mL MW vial.

-

Addition: Add cyclohexanone (1.2 mmol).

-

Irradiation:

-

Workup: The vessel will contain a gummy solid or precipitate. Decant the aqueous acid. Dissolve the residue in DCM, wash with NaHCO3 (sat.), dry over MgSO4, and concentrate.

Visualization: Workflows & Mechanisms

General Microwave Workflow

The following diagram illustrates the decision matrix for selecting conditions based on the hydrazine salt form.

Caption: Decision matrix for microwave setup ensuring correct pH handling for hydrazine salts.

Mechanistic Pathway (Fischer Indole)

Visualizing the critical [3,3]-sigmatropic shift accelerated by microwave dielectric heating.

Caption: The Fischer Indole pathway highlighting the microwave-critical sigmatropic rearrangement step.

The Self-Validating System (Troubleshooting)

To ensure trustworthiness, every experiment must include "Stop/Go" checkpoints.

| Checkpoint | Observation | Action |

| T=0 min | Solubility Check | If hydrazine salt does not dissolve/suspend in EtOH, add water (up to 10% v/v) to increase dielectric heating efficiency. |

| T=2 min (MW) | Pressure Spike | If pressure >18 bar, stop immediately. Likely decomposition of hydrazine (N2 gas evolution). Reduce temperature by 20°C. |

| Post-Rxn | LCMS Analysis | Look for M+1 (Target). If M+1+42 is seen (in Acetylacetone rxn), the intermediate hydrazone did not cyclize. Re-irradiate with more acid. |

References

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

-

Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery."[5] Chemical Society Reviews. Link

-

Bratulescu, G. (2008). "Microwave-assisted synthesis of some new pyrazole derivatives." Tetrahedron Letters. Link

-

Sridharan, V., et al. (2011). "Microwave-Assisted Fischer Indole Synthesis." Organic Preparations and Procedures International. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 16676, this compound hydrochloride." Link

Sources

Synthesis of 5-Fluoro-7-Chloro-1H-Indole Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of substituted indoles, those bearing halogen atoms, particularly fluorine and chlorine, have garnered significant attention. The strategic incorporation of a fluorine atom can modulate a molecule's metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[1] Simultaneously, a chlorine substituent can enhance lipophilicity and provide a vector for further chemical modification. The 5-fluoro-7-chloro-1H-indole core, in particular, is a privileged scaffold found in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[2][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-fluoro-7-chloro-1H-indole derivatives, designed for researchers, scientists, and professionals in drug development. We will explore two robust synthetic strategies: the classic Fischer Indole Synthesis and the versatile Bartoli Indole Synthesis. Each section will delve into the mechanistic underpinnings of the reactions, provide step-by-step experimental protocols, and offer insights gleaned from practical laboratory experience.

Synthetic Strategy 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most reliable and widely used methods for constructing the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5]

Mechanistic Rationale

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (4-chloro-2-fluorophenyl)hydrazine with a suitable ketone (e.g., acetone) to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: A crucial[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[4][5]

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole ring.[4][5]

The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[5] The reaction temperature is also a key parameter that often requires optimization.

Diagram: Fischer Indole Synthesis Workflow

Caption: A streamlined workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 5-Fluoro-7-chloro-2-methyl-1H-indole

This protocol details the synthesis of a representative 5-fluoro-7-chloro-1H-indole derivative using the Fischer indole synthesis.

Materials:

-

(4-Chloro-2-fluorophenyl)hydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, suspend (4-chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.2 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The reaction mixture will become viscous and change color.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-fluoro-7-chloro-2-methyl-1H-indole.

Data Summary Table:

| Compound | Starting Material | Reagents | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |

| 5-Fluoro-7-chloro-2-methyl-1H-indole | (4-Chloro-2-fluorophenyl)hydrazine | Acetone, PPA | 65-75 | 98-100 | 8.10 (br s, 1H), 7.25 (dd, 1H), 7.00 (dd, 1H), 6.20 (s, 1H), 2.45 (s, 3H) |

Note: Spectroscopic data is representative and should be confirmed by experimental analysis.

Synthetic Strategy 2: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds that can be challenging to access via the Fischer synthesis due to steric hindrance.[7] This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[6][8] A key advantage of the Bartoli synthesis is its ability to produce indoles substituted on both the carbocyclic and pyrrole rings.[8]

Mechanistic Insights

The mechanism of the Bartoli indole synthesis is thought to involve the following key transformations:

-

Initial Addition: The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene (e.g., 1-chloro-3-fluoro-2-nitrobenzene).

-

Formation of a Nitroso Intermediate: This initial adduct is unstable and decomposes to form a nitrosoarene intermediate.[8]

-

Second Grignard Addition: A second equivalent of the vinyl Grignard reagent adds to the nitrosoarene.

-

[6][6]-Sigmatropic Rearrangement: Similar to the Fischer synthesis, a[6][6]-sigmatropic rearrangement occurs, which is facilitated by the steric bulk of the ortho substituent.[8]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent dehydration upon acidic work-up to yield the final indole product. It's important to note that three equivalents of the Grignard reagent are typically required for the reaction with nitroarenes to proceed to completion.[6][8]

Diagram: Bartoli Indole Synthesis Workflow

Caption: A simplified representation of the Bartoli Indole Synthesis.

Experimental Protocol: Synthesis of 5-Fluoro-7-chloro-1H-indole

This protocol outlines the synthesis of the parent 5-fluoro-7-chloro-1H-indole using the Bartoli method.

Materials:

-

1-Chloro-3-fluoro-2-nitrobenzene

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve 1-chloro-3-fluoro-2-nitrobenzene (1.0 eq) in anhydrous THF. Cool the solution to -40 °C using an acetone/dry ice bath.

-

Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq) to the cooled solution via a syringe pump over a period of 30 minutes, maintaining the internal temperature below -35 °C.

-

Reaction Monitoring: Stir the reaction mixture at -40 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-fluoro-7-chloro-1H-indole.

Data Summary Table:

| Compound | Starting Material | Reagents | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |

| 5-Fluoro-7-chloro-1H-indole | 1-Chloro-3-fluoro-2-nitrobenzene | Vinylmagnesium bromide | 50-60 | 75-77 | 8.25 (br s, 1H), 7.30 (dd, 1H), 7.20 (t, 1H), 7.05 (dd, 1H), 6.55 (dd, 1H) |

Note: Spectroscopic data is representative and should be confirmed by experimental analysis.[9]

Conclusion and Future Perspectives

The Fischer and Bartoli indole syntheses represent two powerful and complementary strategies for accessing 5-fluoro-7-chloro-1H-indole derivatives. The choice of method will often depend on the desired substitution pattern and the availability of starting materials. While the Fischer synthesis is a robust method for preparing 2- and/or 3-substituted indoles, the Bartoli synthesis provides a more direct route to 7-substituted indoles.

As the demand for novel, biologically active molecules continues to grow, the development of efficient and versatile synthetic routes to complex heterocyclic scaffolds like 5-fluoro-7-chloro-1H-indole will remain a critical area of research. Further exploration of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, may offer even more streamlined and modular approaches to these valuable compounds.

References

-

Bartoli indole synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Bartoli indole synthesis - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Bartoli Indole Synthesis - J&K Scientific LLC. (2021, February 8). Retrieved February 15, 2026, from [Link]

-

The Bartoli Indole Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

-

Bartoli Indole Synthesis Mechanism | PDF | Organic Reactions | Unit Processes - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (2025, April 17). Retrieved February 15, 2026, from [Link]

-

Fischer Indole Synthesis - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25). Retrieved February 15, 2026, from [Link]

-

Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent - RJPT. (2012, July 4). Retrieved February 15, 2026, from [Link]

-

Organic CHEMISTRY - TSI Journals. (2010, July 21). Retrieved February 15, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - ResearchGate. (2025, April 2). Retrieved February 15, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2 | Journal of Medicinal Chemistry - ACS Publications. (2014, July 14). Retrieved February 15, 2026, from [Link]

-

7-chloro-5-fluoro-1h-indole (C8H5ClFN) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved February 15, 2026, from [Link]

-

1H-Indole, 5-fluoro- - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Retrieved February 15, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - 7-chloro-5-fluoro-1h-indole (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

Application Note: Continuous Flow Synthesis of Halogenated Phenylhydrazines

Introduction: The Imperative for Safer, More Efficient Synthesis

Halogenated phenylhydrazines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their applications range from the creation of anticancer drugs and antivirals to the development of novel herbicides and fungicides.[1] The traditional batch synthesis of these compounds, however, is fraught with challenges, primarily centered around the generation and handling of highly reactive and potentially explosive diazonium salt intermediates.[2][3][4][5] Batch processing of these hazardous materials necessitates stringent temperature control and poses significant scale-up risks, including the potential for thermal runaway and violent decomposition.[4][6][7]

Continuous flow chemistry presents a paradigm shift in addressing these safety and efficiency concerns.[3][5][8] By conducting reactions in a continuous stream through small-volume reactors, this technology offers superior heat and mass transfer, precise control over reaction parameters, and a significant reduction in the inventory of hazardous intermediates at any given time.[4][8][9][10][11][12] This "on-demand" generation and immediate consumption of unstable species transforms a traditionally high-risk process into a safer, more controllable, and scalable operation.[4][10][13] This application note provides a detailed guide to the continuous flow synthesis of halogenated phenylhydrazines, outlining the underlying principles, detailed experimental protocols, and critical safety considerations for researchers, scientists, and drug development professionals.

The Rationale for Flow Chemistry: A Mechanistic and Safety Perspective

The synthesis of phenylhydrazines from anilines is a well-established three-step process: diazotization of the aromatic amine, reduction of the resulting diazonium salt, and finally, acidolysis to yield the phenylhydrazine salt.[1][7]

-

Diazotization: A primary aromatic amine (a halogenated aniline in this case) reacts with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This reaction is highly exothermic and requires strict temperature control, as diazonium salts are notoriously unstable.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include sodium sulfite or ammonium bisulfite.[1][4]

-

Acidolysis/Salt Formation: The final step involves the treatment with acid to hydrolyze any intermediates and form the stable phenylhydrazine salt, typically the hydrochloride.[1][7]

The primary driver for transitioning this synthesis to a continuous flow process is the enhanced safety profile when handling the diazonium salt intermediate.[2][3][4][5] In a flow reactor, only a small volume of the reaction mixture is present at any given moment, dramatically minimizing the potential consequences of a thermal runaway or decomposition.[8][10] The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat dissipation, enabling precise temperature control that is difficult to achieve in large batch reactors.[9][11] Furthermore, continuous flow allows for the seamless integration of the three reaction steps, where the hazardous diazonium salt is generated and immediately consumed in the subsequent reduction step, a concept known as a "telescoped" synthesis.[14][15] This approach not only enhances safety but also significantly shortens the overall reaction time and can lead to higher purity products by minimizing the formation of byproducts.[1][16]

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for the continuous flow synthesis of a halogenated phenylhydrazine. The parameters can be optimized for specific substrates.

Materials and Equipment

-

Pumps: Three high-pressure liquid chromatography (HPLC) pumps or equivalent syringe pumps capable of delivering precise and pulseless flow.

-

Reactors: Temperature-controlled microreactors or coiled tube reactors (e.g., PFA, stainless steel). The volume will depend on the desired production rate and residence time.

-

T-mixers: To ensure efficient mixing of reagent streams.

-

Back Pressure Regulator (BPR): To maintain the system under pressure and prevent outgassing.

-

Reagents:

-

Halogenated aniline (e.g., 4-fluoroaniline, 4-chloroaniline)

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Reducing agent (e.g., sodium sulfite, ammonium bisulfite)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Sodium hydroxide (for neutralization)

-

Preparation of Reagent Solutions

-

Aniline Solution (Stream 1): Prepare a solution of the halogenated aniline in aqueous hydrochloric acid. The concentration will depend on the solubility of the specific aniline salt. For example, a solution of 4-chloroaniline can be prepared by dissolving it in an appropriate amount of hydrochloric acid and diluting with deionized water.[16]

-

Nitrite Solution (Stream 2): Prepare an aqueous solution of sodium nitrite. A typical concentration is around 20% w/v.[1]

-

Reducing Agent Solution (Stream 3): Prepare an aqueous solution of the reducing agent. For instance, a 20% aqueous solution of ammonium bisulfite can be used.[1]

Continuous Flow Synthesis Setup and Procedure

The synthesis is performed in a multi-stage continuous flow setup, as depicted in the workflow diagram below.

Table of Exemplary Reaction Parameters

The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.

| Parameter | Diazotization Stage | Reduction Stage |

| Temperature | 0 - 10 °C | 60 - 80 °C |

| Residence Time | 1 - 5 minutes | 5 - 15 minutes |

| Reagents | Halogenated aniline, NaNO₂, HCl | Diazonium salt, Na₂SO₃ or (NH₄)HSO₃ |

| Stoichiometry (vs. Aniline) | NaNO₂: ~1.1 eq, HCl: ~2-3 eq | Reducing Agent: ~2-3 eq |

| Notes | Efficient mixing is crucial. | Higher temperatures accelerate the reduction. |

Safety Considerations

While continuous flow significantly enhances the safety of this synthesis, it is imperative to adhere to standard laboratory safety protocols.

-

Hazardous Reagents: Handle all chemicals, particularly the halogenated anilines and concentrated acids, in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Diazonium Salts: Although the inventory is low in a flow system, be aware of the potential instability of diazonium salts. [2][3][4]Ensure the cooling for the diazotization reactor is functioning correctly.

-

System Pressure: The use of a back pressure regulator will pressurize the system. Ensure all fittings and tubing are rated for the intended pressure.

-

Potential for Clogging: Some diazonium salts or the final product may have limited solubility and could potentially clog the reactor tubing. [2]It is important to monitor the system pressure for any unexpected increases.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete diazotization or reduction. | Optimize residence times and temperatures for each stage. Verify stoichiometry of reagents. |

| Byproduct Formation | Incorrect temperature control in diazotization. | Ensure the diazotization reactor is maintained at a low temperature. Improve mixing efficiency. |

| Clogging of Reactor | Precipitation of diazonium salt or product. | Adjust solvent or reagent concentrations. Increase the back pressure. Consider using a wider diameter tubing for the reactor. |

| Inconsistent Flow | Air bubbles in the pump lines. | Degas all reagent solutions before use. Ensure pump lines are properly primed. |

Conclusion

The continuous flow synthesis of halogenated phenylhydrazines offers a robust, safer, and more efficient alternative to traditional batch methods. [3][4][8]By minimizing the handling of hazardous diazonium intermediates and providing precise control over reaction conditions, this technology enables the scalable and reliable production of these vital chemical building blocks. [6][17][18]The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to implement this powerful technology in their own laboratories, paving the way for safer and more sustainable chemical manufacturing.

References

-

Vapourtec. (n.d.). Advantages of continuous flow production. Vapourtec. [Link]

-

Bio, M. M. (2017, December 2). Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology. [Link]

-

NJ Bio, Inc. (n.d.). Flow Chemistry. NJ Bio, Inc. [Link]

-

Patsnap. (2025, September 3). Safety Advantages Of Continuous Flow For Hazardous Reactions. Patsnap Eureka. [Link]

-

Bose, P. (2024, January 16). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. [Link]

-

Royal Society of Chemistry. (n.d.). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering. [Link]

-

Code Brew Studios. (2024, August 3). The Advantages of Flow Chemistry in Laboratories. Asynt. [Link]

-

American Chemical Society. (2018, August 6). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. ACS Publications. [Link]

-

C&EN Global Enterprise. (n.d.). Flow reaction reduces aryl diazonium safety risk. C&EN Global Enterprise. [Link]

-

Pharmaceutical Technology. (n.d.). The Mainstreaming of Continuous Flow API Synthesis. Pharmaceutical Technology. [Link]

-

Sterling Pharma Solutions. (n.d.). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Sterling Pharma Solutions. [Link]

-

Royal Society of Chemistry. (n.d.). Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines. Reaction Chemistry & Engineering. [Link]

- Google Patents. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

-

Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 21(6), 2298–2308. [Link]

-

Royal Society of Chemistry. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering. [Link]

-

El-Faham, A., et al. (2020). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Journal of Advanced Research, 23, 1-16. [Link]

-

de Oliveira, K. T., Brocksom, T. J., Pastre, J. C., & de Souza, R. O. M. A. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 931-966. [Link]

-

Gutmann, B., & Kappe, C. O. (2018). The Generation of Diazo Compounds in Continuous-Flow. Chemistry (Weinheim an der Bergstrasse, Germany), 24(42), 10571–10583. [Link]

-

Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2-25. [Link]

-

Fernández, D., et al. (2020). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 18(10), 503. [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Baumann, M., & Baxendale, I. R. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 918. [Link]

-

Baumann, M., & Baxendale, I. R. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 918. [Link]

-

Baumann, M., & Baxendale, I. R. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 918. [Link]

-

Baumann, M., & Baxendale, I. R. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 918. [Link]

-

Royal Society of Chemistry. (n.d.). Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering. [Link]

-

ResearchGate. (n.d.). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ResearchGate. [Link]

-

El-Faham, A., et al. (2024). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 20, 124-150. [Link]

-

Sandford, G., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1083–1088. [Link]

-

ResearchGate. (n.d.). A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). A practical flow synthesis of hydrazine derivatives from alcohols. New Journal of Chemistry. [Link]

- Google Patents. (n.d.). Preparation method for 4-fluorophenylhydrazine.

-

Scite. (n.d.). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Scite. [Link]

-

Semantic Scholar. (n.d.). Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. ResearchGate. [Link]

-

WIPO Patentscope. (2018, February 1). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF 4-CHLOROPHENYLHYDRAZINE SALT. WIPO Patentscope. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Continuous-Flow Direct Azidation of Alcohols and Peroxides for the Synthesis of Quinoxalinone, Benzooxazinone, and Triazole Derivatives. The Journal of Organic Chemistry, 87(16), 11115–11128. [Link]

Sources

- 1. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. pharmafocusamerica.com [pharmafocusamerica.com]

- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 8. Safety Advantages Of Continuous Flow For Hazardous Reactions [eureka.patsnap.com]

- 9. vapourtec.com [vapourtec.com]

- 10. pharmtech.com [pharmtech.com]

- 11. njbio.com [njbio.com]

- 12. codebrewstudios.com [codebrewstudios.com]

- 13. The Generation of Diazo Compounds in Continuous-Flow [pubmed.ncbi.nlm.nih.gov]

- 14. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmtech.com [pharmtech.com]

Troubleshooting & Optimization

Removing hydrazine impurities from (2-Chloro-4-fluorophenyl)hydrazine products

Welcome to the technical support center for (2-Chloro-4-fluorophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound, with a specific focus on the removal of hydrazine impurities.

I. Understanding Hydrazine Impurities

Hydrazine is a common process-related impurity in the synthesis of this compound and other arylhydrazines.[1][2] Its presence, even in trace amounts, can be problematic due to its reactivity and potential toxicity.[3][4] Regulatory bodies such as the FDA have stringent limits on genotoxic impurities like hydrazine in pharmaceutical products.[5][6] Therefore, robust methods for its removal and quantification are critical.

II. Troubleshooting Guide: Identifying and Removing Hydrazine Impurities

This troubleshooting guide provides a systematic approach to identifying and resolving issues related to hydrazine contamination in your this compound product.

Caption: Troubleshooting flowchart for hydrazine impurity removal.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common source of hydrazine impurity in this compound?

A1: Hydrazine is often used as a starting material or is generated in situ during the synthesis of arylhydrazines.[7][8] Incomplete reaction or side reactions can lead to its presence in the final product. For instance, in syntheses involving the reduction of a diazonium salt, residual reducing agents can sometimes lead to the formation of hydrazine.[8][9]

Q2: How can I detect and quantify trace levels of hydrazine in my product?

A2: Due to its lack of a strong UV chromophore and high polarity, direct analysis of hydrazine can be challenging.[10] The most reliable methods involve derivatization to form a more easily detectable compound.[10][11][12]

-

HPLC with UV/Vis or Mass Spectrometric Detection: This is a widely used and sensitive method.[13][14] Hydrazine is typically derivatized with an aromatic aldehyde, such as benzaldehyde or salicylaldehyde, to form a stable hydrazone which has a strong UV absorbance.[2][10][12]

-

Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS): GC can also be used, again, following a derivatization step to improve volatility and thermal stability.[13]

-

Spectrophotometry: Colorimetric methods, often involving reaction with p-dimethylaminobenzaldehyde, can be used for a quick estimation of hydrazine levels.[13][15]

Q3: What are the most effective methods for removing hydrazine impurities?

A3: The choice of purification method depends on the level of hydrazine contamination and the desired final purity of the this compound.

-

Recrystallization: This is a fundamental and often effective technique for removing impurities, including hydrazine.[16] The key is to select a solvent system where this compound has good solubility at elevated temperatures and poor solubility at lower temperatures, while hydrazine remains in the mother liquor.[17][18]

-

Column Chromatography: For removing trace amounts of hydrazine, column chromatography offers high resolution.[19][20] Both normal-phase (silica gel) and reversed-phase chromatography can be employed, with the appropriate eluent system.

-

Chemical Scavenging: This method involves adding a reagent that selectively reacts with hydrazine to form a new compound that is easily separated.[21][22][23][24][25] For example, adding a small amount of a ketone or aldehyde can convert the hydrazine impurity into a hydrazone, which can then be removed by filtration or chromatography.[26]

Q4: Can I use an aqueous wash to remove hydrazine?

A4: While hydrazine has good water solubility, this compound and its salts may also have some aqueous solubility. An aqueous wash might be partially effective, but it could also lead to product loss. It is generally more effective to use the methods described above. An acidic wash (e.g., with dilute HCl) can protonate the hydrazine, increasing its water solubility, but this may also affect your desired product.[27]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound to remove hydrazine impurities. The choice of solvent is critical and may require some experimentation. A two-solvent system can also be effective.[17]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid.[16]

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[16]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing the hydrazine impurity.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Removal of Hydrazine by Chemical Scavenging

This protocol describes the use of a chemical scavenger to selectively react with and remove hydrazine impurities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sielc.com [sielc.com]

- 6. fda.gov [fda.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 10. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. nano-lab.com.tr [nano-lab.com.tr]

- 16. m.youtube.com [m.youtube.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Tips & Tricks [chem.rochester.edu]

- 19. biotage.com [biotage.com]

- 20. Bioprocessing Chromatography Techniques | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. Hydrazine Substitutes - eurochemgr.com [eurochemgr.com]

- 22. Boiler Water Oxygen Scavenger (Hydrazine Replacement) [accepta.com]

- 23. Hydrazine Replacement | Fineamin SWISS Chemicals [fineamin.com]

- 24. Catalyzed Hydrazine [hydrazinehydrate.in]

- 25. chemworld.com [chemworld.com]

- 26. Hydrazine - Wikipedia [en.wikipedia.org]

- 27. reddit.com [reddit.com]

Validation & Comparative

Melting Point Standards for (2-Chloro-4-fluorophenyl)hydrazine hydrochloride

Executive Summary: The "Decomposition" Standard

(2-Chloro-4-fluorophenyl)hydrazine hydrochloride (CAS: 497959-29-2 ) is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals. Unlike stable organic solids, this hydrazine salt exhibits a complex thermal profile where melting is competitively driven by decomposition .[1]

For researchers, this means a single "melting point" value is often insufficient and method-dependent. This guide compares the two primary standards for characterization—Differential Scanning Calorimetry (DSC) and Capillary Melting Point (CMP) —and establishes the protocols required to obtain reproducible data.[1]

| Property | Specification |

| Compound Name | This compound hydrochloride |

| CAS Number | 497959-29-2 |

| Molecular Formula | C₆H₆ClFN₂ · HCl |

| Expected Thermal Range | 200°C – 230°C (Decomposition) |

| Structural Analog Reference | 3-Chloro isomer (CAS 175135-74-7) melts ~210°C (dec) |

Comparative Analysis: Establishing the Standard

The "Standard" for this compound is not a thermodynamic constant but a kinetic observable.[1] The table below compares the performance of the two leading methodologies.

Performance Matrix: DSC vs. Capillary

| Feature | Method A: DSC (Gold Standard) | Method B: Capillary (Routine) |

| Primary Output | Onset Temperature ( | Clear Point / Meniscus Formation |

| Decomposition Handling | Excellent. Separates melt ( | Poor. Visual darkening obscures the melt. |

| Precision | ||

| Sample Requirement | 2–5 mg | < 1 mg |

| Safety | High. Sealed crucible contains toxic vapors.[1] | Moderate. Open tube releases hydrazine vapors.[1] |

| Best For | CoA Generation, Purity Analysis | Quick Synthesis Check, Identity Confirmation |

Technical Deep Dive: The Decomposition Dilemma

Hydrazine salts are thermally unstable.[1] As the crystal lattice energy is overcome (melting), the hydrazine moiety often undergoes disproportionation or oxidation.[1]

-

The Problem: If you heat too slowly (e.g., 1°C/min), the sample decomposes before it melts, resulting in a blackened solid and no distinct liquid phase.[1]

-

The Solution: A faster heating rate allows the sample to reach its melting point before significant decomposition kinetics take over.[1]

Diagram 1: Method Selection Decision Tree

Caption: Decision matrix for selecting the appropriate thermal analysis method based on data requirements.

Experimental Protocols

Method A: Differential Scanning Calorimetry (DSC)

Recommended for: Final product release, stability testing.[1]

-

Sample Prep: Weigh 2–4 mg of dried this compound HCl into an aluminum crucible.

-

Encapsulation: CRITICAL: Use a hermetically sealed pan with a laser-drilled pinhole.[1] This prevents pan deformation from gas evolution while maintaining pressure equilibrium.[1]

-

Equilibration: Equilibrate at 30°C for 5 minutes under Nitrogen purge (50 mL/min).

-

Ramp: Heat at 10°C/min to 250°C.

-

Analysis: Record the Onset Temperature (

) of the major endotherm.[1] Do not use the Peak Temperature (

Method B: Capillary Melting Point (Optimized)

Recommended for: In-process checks.

-

Packing: Pack the capillary tube to a height of 2–3 mm. Ensure the powder is compact to ensure good heat transfer.[1]

-

Pre-heating: Insert the tube into the apparatus pre-heated to 180°C .

-

Ramp:

-

Endpoint: Record the temperature at the first sign of liquid formation (meniscus) and the collapse of the solid .[1] Ignore subsequent bubbling (decomposition).[1]

Data Interpretation & Troubleshooting